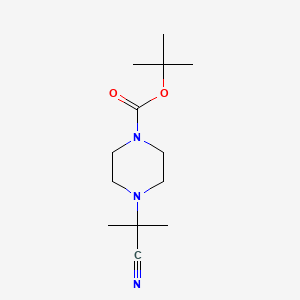![molecular formula C11H10ClNO3 B1525790 3-[4-(2-氯乙酰基)苯基]-1,3-恶唑烷-2-酮 CAS No. 1354950-60-9](/img/structure/B1525790.png)
3-[4-(2-氯乙酰基)苯基]-1,3-恶唑烷-2-酮
描述
3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one is a heterocyclic compound with a molecular formula of C11H10ClNO3 and a molecular weight of 239.66 g/mol This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms, and a phenyl group substituted with a chloroacetyl moiety
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in organic synthesis and materials science.
作用机制
Mode of Action
The chloroacetyl group in “3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one” could potentially undergo nucleophilic substitution reactions with biological targets .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with similar structures have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .
Action Environment
Environmental factors such as pH and temperature can influence the stability and reactivity of a compound. For instance, tautomerization can be speeded up by catalysis with acids or bases .
生化分析
Biochemical Properties
3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glutathione peroxidase 4 (GPx4), an enzyme involved in protecting cells from oxidative damage . The interaction with GPx4 can lead to the inhibition of its activity, which in turn can affect cellular redox balance and induce ferroptosis, a form of programmed cell death . Additionally, 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one may interact with other biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and metabolism . This inhibition can lead to reduced cell proliferation and altered metabolic activity. Furthermore, 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one can affect gene expression by modulating transcription factors and other regulatory proteins, thereby influencing various cellular functions.
Molecular Mechanism
The molecular mechanism of action of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, its binding to GPx4 results in the inhibition of the enzyme’s activity, promoting oxidative stress and ferroptosis . Additionally, 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one can modulate the activity of other enzymes and proteins, leading to changes in cellular signaling and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one is relatively stable under standard laboratory conditions . Its degradation products and their potential effects on cells need to be further investigated. Long-term exposure to the compound may lead to cumulative effects on cellular processes, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cellular signaling pathways and reducing oxidative stress . At higher doses, it can induce toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular and physiological responses. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound’s interaction with GPx4 affects the cellular redox state and lipid peroxidation Additionally, it may influence other metabolic pathways by modulating the activity of key enzymes and regulatory proteins
Transport and Distribution
The transport and distribution of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may bind to various proteins and organelles, influencing its localization and accumulation. Understanding the transport mechanisms and distribution patterns can provide insights into the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with GPx4 suggests a potential localization in the cytoplasm and mitochondria, where the enzyme is predominantly found . The subcellular distribution can influence the compound’s effects on cellular processes and its overall biological activity.
准备方法
The synthesis of 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one typically involves the reaction of 4-(2-chloroacetyl)aniline with ethylene carbonate under basic conditions . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction: Reduction reactions can be employed to modify the oxazolidinone ring or the phenyl group, resulting in different structural analogs.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used but often include modified oxazolidinone derivatives with enhanced biological or chemical properties .
相似化合物的比较
3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one can be compared with other oxazolidinone derivatives, such as linezolid and tedizolid, which are well-known antibiotics. While these compounds share a similar core structure, 3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Similar Compounds
- Linezolid
- Tedizolid
- Cyanoacetohydrazides
- 4-(Chloromethyl)phenyl acetate
These compounds differ in their specific functional groups and applications but share common features such as the oxazolidinone ring and potential antimicrobial activity.
属性
IUPAC Name |
3-[4-(2-chloroacetyl)phenyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-7-10(14)8-1-3-9(4-2-8)13-5-6-16-11(13)15/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQYCDDPSBRTLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=C(C=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525708.png)
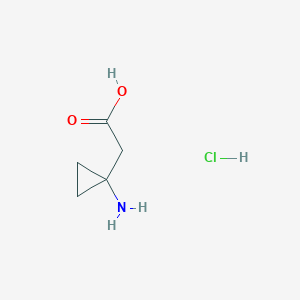

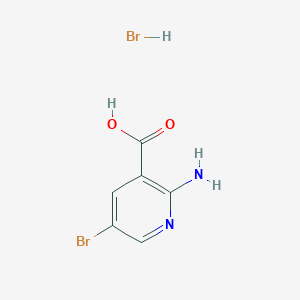
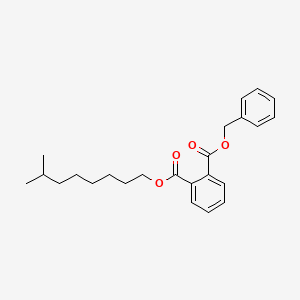
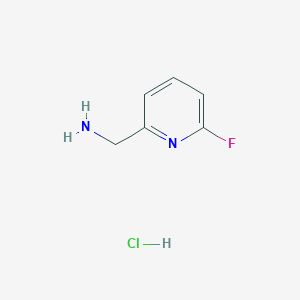
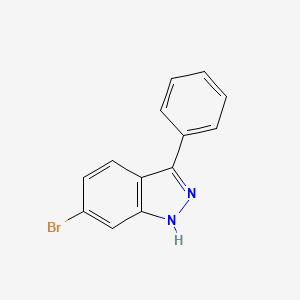
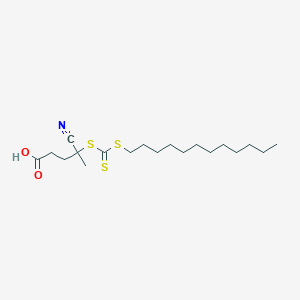
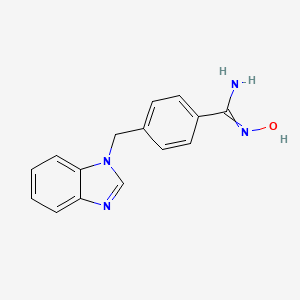
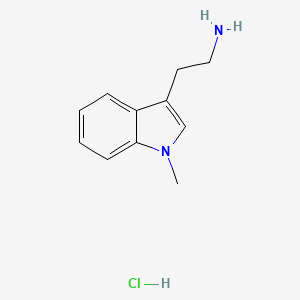
![C-(3-BENZO[1,3]DIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE](/img/structure/B1525723.png)

![1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid](/img/structure/B1525727.png)
